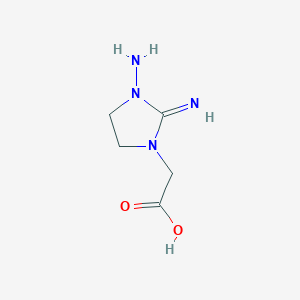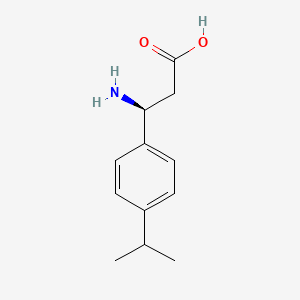
2-Fluoro-5-isocyanatobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3FN2O It is a fluorinated aromatic isocyanate, characterized by the presence of both a fluorine atom and an isocyanate group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-isocyanatobenzonitrile typically involves the introduction of the isocyanate group to a fluorinated aromatic precursor. One common method is the reaction of 2-fluoro-5-aminobenzonitrile with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
2-Fluoro-5-aminobenzonitrile+Phosgene→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure safety and efficiency, given the hazardous nature of phosgene. Alternative methods may include the use of safer phosgene substitutes or the development of catalytic processes to minimize by-products and improve yield.
化学反応の分析
Types of Reactions: 2-Fluoro-5-isocyanatobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes and alkynes, to form heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed in the presence of water to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Amines: For the formation of ureas, reactions are typically carried out at room temperature or slightly elevated temperatures.
Alcohols and Thiols: Reactions with alcohols and thiols to form carbamates and thiocarbamates often require the presence of a base to neutralize the generated hydrogen chloride.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
科学的研究の応用
2-Fluoro-5-isocyanatobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through the formation of stable urea linkages.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and chemical resistance.
作用機序
The mechanism by which 2-Fluoro-5-isocyanatobenzonitrile exerts its effects is primarily through the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The fluorine atom can influence the electronic properties of the molecule, potentially enhancing its reactivity and selectivity in certain reactions.
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can modify amino acid residues, particularly those containing nucleophilic side chains such as lysine and cysteine.
Receptors: It can interact with receptor sites, potentially modulating their activity through covalent modification.
類似化合物との比較
2-Fluoro-5-isocyanatobenzonitrile can be compared with other fluorinated aromatic isocyanates, such as:
- 2-Fluoro-4-isocyanatobenzonitrile
- 2-Fluoro-6-isocyanatobenzonitrile
- 3-Fluoro-5-isocyanatobenzonitrile
Uniqueness:
- Position of Substituents: The specific positioning of the fluorine and isocyanate groups on the benzene ring can significantly influence the compound’s reactivity and selectivity.
- Electronic Effects: The presence of the fluorine atom can enhance the electrophilicity of the isocyanate group, potentially making this compound more reactive compared to its non-fluorinated counterparts.
特性
分子式 |
C8H3FN2O |
|---|---|
分子量 |
162.12 g/mol |
IUPAC名 |
2-fluoro-5-isocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-8-2-1-7(11-5-12)3-6(8)4-10/h1-3H |
InChIキー |
GXUMDKKEXDQAIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N=C=O)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



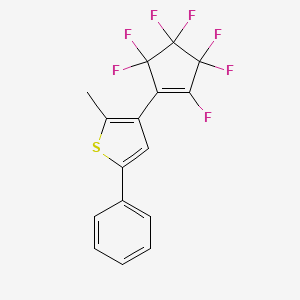
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)
![4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine](/img/structure/B12830846.png)
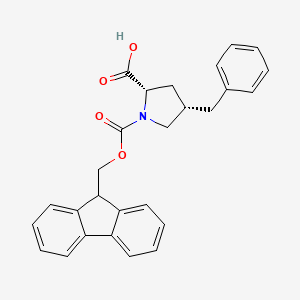
![2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)
![1-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830876.png)
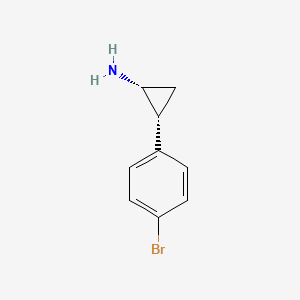
![(5R,6R,7S,8S)-5-(Hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol](/img/structure/B12830883.png)

![4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B12830898.png)

